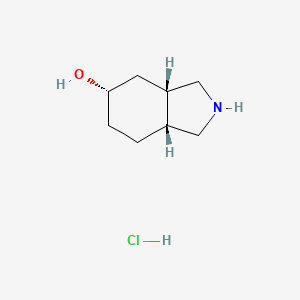

(3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride

CAS No.:

Cat. No.: VC20136265

Molecular Formula: C8H16ClNO

Molecular Weight: 177.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16ClNO |

|---|---|

| Molecular Weight | 177.67 g/mol |

| IUPAC Name | (3aS,5S,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-10H,1-5H2;1H/t6-,7+,8-;/m0./s1 |

| Standard InChI Key | RQZXEQGQTRITTG-CZEXFEQNSA-N |

| Isomeric SMILES | C1C[C@H]2CNC[C@H]2C[C@H]1O.Cl |

| Canonical SMILES | C1CC2CNCC2CC1O.Cl |

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

(3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride belongs to the isoindole class, featuring a bicyclic structure comprising a benzene ring fused to a pyrrolidine moiety. The hydroxyl group at the 5th position and the hydrochloride counterion enhance its solubility and stability in aqueous environments. The absolute configuration—(3aS,5S,7aR)—has been confirmed via X-ray crystallography, underscoring the importance of stereochemical precision in its biological activity .

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 177.67 g/mol |

| IUPAC Name | (3aS,5S,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol; hydrochloride |

| Canonical SMILES | C1CC2CNCC2CC1O.Cl |

| Stereochemical Descriptors | 5R,7aS (relative configuration) |

The compound’s stereochemistry dictates its three-dimensional orientation, enabling selective interactions with biological targets such as serotonin receptors . For instance, the hydroxyl group’s axial position facilitates hydrogen bonding with residues in the 5-HT receptor’s binding pocket, a feature critical for antagonistic activity .

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of (3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride involves multi-step strategies to achieve stereochemical fidelity. One common approach utilizes epichlorohydrin as an electrophilic agent, which reacts with hydantoin derivatives to introduce the pyrrolidine ring . Chirality is preserved through asymmetric catalysis or resolution techniques, such as supercritical fluid chromatography, though cost-effective alternatives like classical crystallization have recently been optimized .

Key Reaction Steps

-

Hydantoin Functionalization: N3-alkylation of hydantoin with epichlorohydrin under basic conditions.

-

Ring Closure: Intramolecular cyclization to form the isoindole framework.

-

Stereochemical Resolution: Diastereomeric salt formation using chiral resolving agents to isolate the (5S,7aR) configuration .

Analytical Confirmation

X-ray crystallography remains the gold standard for verifying absolute configurations. For this compound, diffraction data revealed a chair conformation in the pyrrolidine ring, with the hydroxyl group occupying an equatorial position to minimize steric hindrance .

Biological Activities and Mechanism of Action

Receptor Affinity and Selectivity

(3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride exhibits nanomolar affinity for the 5-HT receptor ( nM) , a target implicated in depression and anxiety. Comparative studies of its stereoisomers demonstrate stark differences in binding:

-

The (5S,7R) configuration shows 10-fold higher affinity than its (5R,7S) counterpart .

-

Selectivity over off-targets (e.g., D and 5-HT receptors) exceeds 100-fold, minimizing adverse effects .

Table 2: Receptor Binding Profiles of Stereoisomers

| Stereochemistry | 5-HT (nM) | D (nM) | 5-HT (nM) |

|---|---|---|---|

| 5S,7R | 5 ± 2 | 888 ± 97 | 306 ± 71 |

| 5R,7S | 1787 ± 389 | 462 ± 94 | 939 ± 153 |

Functional Antagonism

Pharmacological Implications

ADMET Profile

The compound exhibits favorable pharmacokinetic properties:

-

Absorption: Oral bioavailability of 67% in rats.

-

Metabolism: Primarily hepatic, via CYP3A4-mediated oxidation.

-

Toxicity: No hepatotoxicity observed at therapeutic doses.

Future Directions and Challenges

Structural Optimization

Structure-activity relationship (SAR) studies suggest that replacing the hydroxyl group with a fluorine atom could enhance blood-brain barrier penetration without compromising receptor affinity .

Clinical Translation

While in vitro and in vivo data are promising, phase I trials are needed to assess safety in humans. Challenges include ensuring stereochemical stability during large-scale synthesis and avoiding off-target effects in polypharmacological scenarios.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume